molecular formula C16H17NO5S B288153 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

货号 B288153
分子量: 335.4 g/mol
InChI 键: ZWSOCKXQUQHTFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as EMA401, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic and anti-inflammatory effects in preclinical studies.

作用机制

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in many physiological processes, including blood pressure regulation, cell growth, and pain signaling. The AT2R is expressed in many tissues throughout the body, including the brain, heart, and kidneys.
By blocking the AT2R, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid inhibits the downstream signaling pathways that are involved in pain and inflammation. Specifically, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activation of the p38 MAPK pathway, which is a key mediator of pain and inflammation.
Biochemical and Physiological Effects
4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to improve renal function in animal models of kidney disease.

实验室实验的优点和局限性

One of the major advantages of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its high selectivity for the AT2R. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is also relatively easy to synthesize and has good stability.
One of the limitations of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid also has a relatively short half-life, which may limit its therapeutic potential.

未来方向

There are many potential future directions for the research and development of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is in the development of novel formulations that improve the solubility and bioavailability of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is in the development of combination therapies that target multiple pain and inflammation pathways.
In addition, there is growing interest in the role of the AT2R in various disease conditions, including cardiovascular disease, diabetes, and cancer. Further research into the role of the AT2R and the potential therapeutic applications of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid in these disease conditions may lead to new treatment options for patients.

合成方法

The synthesis of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid as a white powder.

科学研究应用

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with conventional pain medications. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have analgesic effects in preclinical studies by blocking the AT2R, which is involved in pain signaling pathways.
In addition to its potential use in pain management, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been studied for its anti-inflammatory effects. Inflammation is a major contributor to many disease conditions, including arthritis, asthma, and inflammatory bowel disease. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to reduce inflammation in preclinical studies by inhibiting the production of pro-inflammatory cytokines.

属性

产品名称

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

分子式

C16H17NO5S

分子量

335.4 g/mol

IUPAC 名称

4-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-3-22-15-9-8-14(10-11(15)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)

InChI 键

ZWSOCKXQUQHTFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

规范 SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。